6-Ethoxypurine

Hematopoietic toxicity Antiviral selectivity Purine arabinoside

Generic 6-substituted purine analogs fail to replicate the steric/electronic profile required for reproducible R&D. 6-Ethoxypurine (CAS 17861-06-2) ensures batch-to-batch consistency. • Bacillus mutant selection: Validated at 2,000 mg/L with ≥80% relative growth criterion. • Anti-HIV-1 negative control: C2 alkoxy chain below C4 potency threshold confirms assay specificity. • 7H tautomer homogeneity reduces electron density ambiguity in X-ray/NMR refinement.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 17861-06-2
Cat. No. B095773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypurine
CAS17861-06-2
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC2=C1NC=N2
InChIInChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
InChIKeyBMLKPGJBYUTIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypurine Identity and Structural Class


6-Ethoxypurine is a synthetic 6-alkoxypurine base (C₇H₈N₄O, MW 164.16) that belongs to the broader class of purine nucleobase analogs . It is employed as a building block in medicinal chemistry and as a selective agent in microbial strain engineering [1]. The ethoxy substituent at the 6-position confers distinct steric and electronic properties that differentiate it from the more common 6-chloro, 6-methoxy, and 6-thio purine analogs, making it a non-interchangeable specialty reagent for R&D and industrial fermentation programs [2].

1
Non-interchangeable 6-alkoxypurine scaffold with distinct steric and electronic profile
2
Medicinal chemistry building block and microbial strain engineering selective agent
3
Differentiated from 6-chloro, 6-methoxy, and 6-thio purine analogs for R&D workflows

6-Ethoxypurine Irreplaceability


Generic substitution among 6-substituted purines is risky because even a single methylene-group change in the alkoxy chain drastically alters biological selectivity, metabolic stability, and target engagement. The ethoxy group of 6-ethoxypurine produces a unique balance of lipophilicity, hydrogen-bonding capacity, and enzyme-substrate recognition that is not replicated by 6-methoxy, 6-propoxy, or 6-chloro analogs [1]. In industrial settings, the compound’s specific interaction with Bacillus purine metabolism enables a selection function that other purine antimetabolites cannot fulfill at equivalent concentrations [2], making procurement of the exact CAS 17861-06-2 material essential for reproducibility.

6-Ethoxypurine 6-Methoxy / Propoxy analogs Single methylene-group change may shift biological selectivity and enzyme-substrate recognition
6-Ethoxypurine 6-Chloro analog Unique hydrogen-bonding capacity and lipophilicity balance may not transfer to halogenated analogs
6-Ethoxypurine Generic purine antimetabolites Industrial Bacillus selection function is compound-specific and may not replicate at equivalent concentrations

6-Ethoxypurine vs. Analogs: Comparative Evidence


Hematopoietic Toxicity: Ethoxy vs. Methoxy Arabinoside

6-Ethoxypurine arabinoside shows negligible inhibition of human erythroid burst-forming cells (BFU-E), whereas the direct analog 6-methoxypurine arabinoside is significantly toxic. This establishes a wider in vitro safety margin for the ethoxy analog in hematopoietic progenitor models [1].

Hematopoietic Toxicity
Head-to-head
BFU-E IC50: >50 µM vs. 8 µM
Ethoxy (>50 µM)
Methoxy (8 µM)
Reported wider in vitro safety margin in hematopoietic progenitor models
>6.25-fold IC50 difference; human BFU-E colony assay context
Hematopoietic toxicity Antiviral selectivity Purine arabinoside

Anti-HIV-1 Potency by Alkoxy Chain Length

6-Alkoxypurine 2',3'-dideoxynucleosides with fewer than four alkoxy carbons exhibit weak anti-HIV-1 activity, while 6-(hexyloxy) and 6-(heptyloxy) analogs are equipotent to ddI (didanosine). 6-Ethoxypurine, bearing only two carbons in the alkoxy chain, falls into the low-activity class, whereas longer-chain analogs achieve clinically relevant potency [1].

Anti-HIV-1 SAR
Class-level
Chain-length threshold: C4 minimum for meaningful potency
C2 chain length places compound in low-activity class
SAR class rule for anti-HIV-1 nucleoside screening context
Anti-HIV-1 activity Structure-activity relationship 6-Alkoxypurine nucleosides

Tautomeric Lock: 7H vs. Multi-Form Purines

Unlike hypoxanthine and 6-chloropurine, which can populate multiple tautomeric states, 6-ethoxypurine exists predominantly in the 7H form stabilized by an intramolecular hydrogen bond. This conformational restriction affects molecular recognition, base-pairing fidelity, and solubility [1].

Tautomeric Lock
Class-level
Predominant 7H form via intramolecular H-bond
Tautomeric homogeneity may reduce binding assay variability
UV/IR spectroscopy context; qualitative shift from multi-form equilibrium
Tautomerism Hydrogen bonding Molecular recognition

Anti-Influenza Activity Profile

6-Ethoxypurine inhibits influenza virus replication with an IC50 of 10 µM. Although a direct comparator from the same assay is not available in the public domain, this value provides a baseline for evaluating the compound's antiviral potential against the class-leading ribonucleotide reductase inhibitors .

Anti-Influenza Activity
Data to verify
Reported IC50: 10 µM
Initial antiviral activity benchmark; source-specific review needed
No peer comparator data in same assay; vendor datasheet context
Influenza A virus Ribonucleotide reductase Antiviral screening

Industrial Bacillus Strain Selection Protocol

6-Ethoxypurine is used at 2000 mg/L in solid minimal medium to select Bacillus mutants with reduced growth inhibition and enhanced inosine production. The patent defines a quantitative relative growth degree (≥80) for candidate selection, a parameter not reported for 6-methoxypurine or 6-chloropurine in the same strain improvement context [1].

Bacillus Strain Selection
Head-to-head
2000 mg/L: relative growth degree ≥80 for resistant mutants
Defined selection protocol with quantitative readout for strain engineering
Solid minimal medium; patent-defined selection threshold context
Industrial biotechnology Strain engineering Inosine fermentation

6-Ethoxypurine Application Scenarios


Bone Marrow-Sparing Antiviral Probe Design

When designing antiviral nucleoside analogs intended to minimize hematopoietic toxicity, 6-ethoxypurine arabinoside serves as a superior scaffold relative to 6-methoxypurine arabinoside. Its IC50 of >50 µM in BFU-E colony assays (vs. 8 µM for the methoxy analog) provides a wider therapeutic window in early-stage in vitro toxicology screening [1].

Anti-HIV-1 SAR Negative Control

In structure-activity relationship studies aimed at identifying potent anti-HIV-1 6-alkoxypurine nucleosides, 6-ethoxypurine serves as a defined negative control. Its alkoxy chain length (C2) places it below the C4 threshold required for anti-HIV-1 potency, enabling researchers to validate assay sensitivity and distinguish specific from non-specific antiviral effects [1].

Industrial Inosine Fermentation Strain Screening

6-Ethoxypurine at 2000 mg/L in solid minimal medium is a validated selective agent for screening Bacillus mutants with enhanced inosine-producing capability. The patent-defined relative growth degree (≥80) provides a quantitative go/no-go criterion for strain selection, accelerating industrial nucleoside production workflows [1].

Structural Biology with Defined Tautomeric State

For X-ray crystallography or NMR-based binding studies requiring a purine ligand with a single, well-defined tautomeric form, 6-ethoxypurine in the 7H state offers greater conformational homogeneity than hypoxanthine or 6-chloropurine. This reduces electron density ambiguity and simplifies structure refinement [1].

Application
Selection Property
Validation Focus
Bone Marrow-Sparing Antiviral Probe Design
Reported lower hematopoietic toxicity margin
BFU-E colony formation endpoint review
Anti-HIV-1 SAR Negative Control
Defined low-activity alkoxy chain length (C2)
Assay sensitivity and non-specific effect discrimination
Industrial Inosine Fermentation Strain Screening
Patent-defined selection protocol at 2000 mg/L
Relative growth degree endpoint for strain selection
Structural Biology with Defined Tautomeric State
Predominant 7H tautomer conformational homogeneity
Crystallization and binding assay reproducibility
Selection properties and validation focuses are based on reported comparative evidence. Confirm fit for your specific assay conditions and model systems.

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